4-Benzylpyrrolidin-2-one

Description

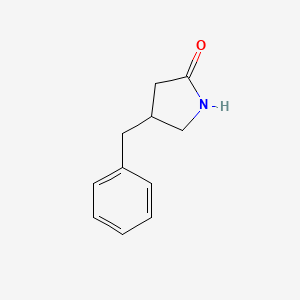

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKESWHAZOJRHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596238 | |

| Record name | 4-Benzylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30200-04-5 | |

| Record name | 4-Benzylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Benzylpyrrolidin 2 One

Strategic Approaches to Pyrrolidin-2-one Core Construction

The construction of the pyrrolidin-2-one ring is a cornerstone of various synthetic endeavors. The methodologies employed are diverse, ranging from traditional multi-step sequences to more convergent and stereoselective strategies.

Classic Lactamization Pathways

Lactamization, the formation of a cyclic amide, remains a fundamental and widely practiced method for synthesizing pyrrolidin-2-ones. This can be accomplished through the cyclization of linear precursors that already contain the requisite atoms for the ring system.

The synthesis of substituted pyrrolidin-2-ones often begins with acyclic precursors that are elaborated over several steps to build the necessary functionality for cyclization. An example is the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, a derivative structurally related to 4-benzylpyrrolidin-2-one. One reported multi-stage synthesis involves several key transformations to construct the desired molecule. uran.ua While the specific synthesis of this compound itself is not detailed, analogous multi-step approaches are common in the field. youtube.com These syntheses often involve the creation of a γ-amino acid or a related derivative, which can then undergo cyclization.

A general representation of a multi-step synthesis leading to a 4-substituted pyrrolidin-2-one is depicted below:

| Step | Reaction | Description |

| 1 | Michael Addition | Itaconic acid reacts with a substituted benzylamine (B48309) to form an adduct. |

| 2 | Amidation | The resulting carboxylic acid is converted to an amide. |

| 3 | Reduction | A functional group is reduced to introduce the desired substituent. |

| 4 | Cyclization | The final linear precursor undergoes intramolecular cyclization to form the pyrrolidin-2-one ring. |

This table represents a generalized multi-step sequence and may not reflect the exact pathway for this compound.

Intramolecular cyclization is a direct and efficient method for forming the pyrrolidin-2-one ring from a suitable open-chain precursor. This typically involves the cyclization of a γ-amino acid or its ester. The reaction is often promoted by heat or the use of coupling agents to facilitate amide bond formation. For instance, the intramolecular cyclization of γ-amino acids can be a key step in forming the lactam ring. beilstein-journals.org

Another powerful strategy involves the intramolecular hydroamination of N-allenyl carbamates, catalyzed by gold(I) complexes, to yield various cyclic amines, including substituted pyrrolidines. organic-chemistry.org Similarly, transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes provides a diastereoselective route to 2,4- and 2,5-disubstituted pyrrolidines. organic-chemistry.org These methods highlight the versatility of intramolecular cyclization in constructing the pyrrolidinone core with control over substitution patterns.

Cycloaddition-Based Strategies

Cycloaddition reactions offer a powerful and often stereocontrolled approach to the synthesis of five-membered rings, including the pyrrolidine (B122466) nucleus. These methods are highly valued for their ability to rapidly generate molecular complexity.

The 1,3-dipolar cycloaddition is a prominent reaction for synthesizing five-membered heterocycles. wikipedia.org In the context of pyrrolidine synthesis, the reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is particularly useful. wikipedia.orgrsc.org This [3+2] cycloaddition provides a direct route to the pyrrolidine ring system. acs.org The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines, including spirocyclic derivatives. rsc.org By choosing the appropriate azomethine ylide and alkene, specific substitution patterns, potentially including a benzyl (B1604629) group at a key position, can be installed. acs.org

| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Catalyst/Conditions | Product |

| Azomethine Ylide | Electron-deficient Alkene | Ag2CO3 | Densely substituted pyrrolidine |

| Azomethine Ylide | Electron-deficient Alkene | Tris(pentafluorophenyl)borane | Substituted pyrrolidine |

| Methyl N-benzylideneglycinate | Electron-deficient Alkene | Copper(I)/ClickFerrophos | exo-2,4,5-Trisubstituted pyrrolidine |

This table illustrates the general components and outcomes of 1,3-dipolar cycloadditions for pyrrolidine synthesis. organic-chemistry.orgacs.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. masterorganicchemistry.com While it does not directly form the five-membered pyrrolidinone ring, it is a powerful tool for constructing complex polycyclic systems that can incorporate a pyrrolidinone moiety. nih.gov For instance, a diene containing a nitrogen atom can react with a dienophile to form a six-membered ring, which can then be further transformed to reveal a fused or bridged pyrrolidinone structure. The reaction of 2-vinylpyrroles with maleimides, for example, leads to octahydropyrrolo[3,4-e]indoles, which are polycyclic structures containing a pyrrolidinone ring. nih.gov

Furthermore, variations like the dehydro-Diels-Alder reaction have been employed in the synthesis of complex polycyclic aromatic compounds. mdpi.com While not directly focused on simple pyrrolidinones, these advanced strategies demonstrate the power of cycloadditions in building intricate molecular architectures that can contain the pyrrolidinone core. nih.gov

Multicomponent Reaction (MCR) Implementations

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single operation. This convergence and atom economy make MCRs highly efficient for generating molecular diversity.

The Ugi-azide reaction is a notable variation of the classical Ugi four-component reaction (Ugi-4CR), where the carboxylic acid component is replaced with hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide), leading to the formation of 1,5-disubstituted tetrazoles. nih.govmdpi.com To adapt this methodology for the synthesis of a pyrrolidinone ring, a bifunctional reactant is typically employed, where one of the starting materials contains a group that can undergo a subsequent intramolecular cyclization.

For the synthesis of a 4-substituted pyrrolidin-2-one, a common strategy involves using a keto-acid or keto-ester as the carbonyl component. In a potential pathway to this compound, a γ-keto acid bearing the benzyl moiety could be utilized. The general sequence would involve the initial formation of an α-adduct from the condensation of an amine, an isocyanide, a keto-acid, and an azide (B81097) source. Subsequent intramolecular cyclization would then yield the desired lactam core.

A plausible synthetic route could start with 3-benzyl-4-oxobutanoic acid. The reaction would proceed via an initial Ugi-azide condensation, followed by an intramolecular nucleophilic attack of the nitrogen from the newly formed amide onto the ketone carbonyl, leading to the formation of the pyrrolidinone ring.

| Component | Example Reagent | Function |

| Carbonyl | 3-Benzyl-4-oxobutanoic acid | Provides the carbon backbone and the benzyl substituent |

| Amine | Benzylamine | Introduces the N-substituent |

| Isocyanide | tert-Butyl isocyanide | Provides the C2 and C3 atoms of the pyrrolidinone ring |

| Azide Source | Trimethylsilyl azide | Participates in the formation of the intermediate tetrazole |

This approach offers a convergent and efficient route to highly functionalized pyrrolidinones, although the direct synthesis of this compound via this specific Ugi-azide variant would depend on the successful intramolecular cyclization versus competing intermolecular reactions.

Beyond the Ugi-azide reaction, other MCRs can be envisioned for the synthesis of this compound. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could be adapted. By using a bifunctional starting material, such as a cyano-substituted carboxylic acid, a subsequent cyclization step could lead to the pyrrolidinone ring.

Another powerful MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which, while primarily used for dihydropyridines, highlights the principle of constructing heterocyclic rings in a single pot. nih.gov A more relevant approach for the pyrrolidinone core would be a modified Asinger reaction or a related multicomponent strategy that specifically targets the formation of γ-lactams.

These convergent strategies underscore the efficiency of MCRs in rapidly assembling the core structure of this compound from simple, readily available starting materials. The key to success in these approaches lies in the careful design of the bifunctional components to favor the desired intramolecular cyclization pathway.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides a versatile and powerful platform for the synthesis of complex organic molecules, offering high levels of selectivity and functional group tolerance.

The Lewis acid-catalyzed ring-opening of strained carbocycles, such as donor-acceptor (D-A) cyclopropanes, presents a robust strategy for the synthesis of substituted pyrrolidin-2-ones. nih.gov In this approach, a D-A cyclopropane (B1198618), appropriately substituted, can react with an amine nucleophile in the presence of a Lewis acid catalyst. The ring-opening of the cyclopropane generates a zwitterionic intermediate, which can then undergo intramolecular cyclization to form the γ-lactam ring.

For the synthesis of this compound, a potential starting material would be a cyclopropane bearing a benzyl group as the donor and two electron-withdrawing groups (e.g., esters) as the acceptors. The reaction with a primary amine, such as benzylamine, catalyzed by a Lewis acid like scandium(III) triflate or ytterbium(III) triflate, would initiate the ring opening. Subsequent intramolecular aminolysis of one of the ester groups would lead to the formation of the desired pyrrolidinone.

| Catalyst | Substrate | Nucleophile | Outcome |

| Y(OTf)₃ | 2-Benzylcyclopropane-1,1-dicarboxylate | Primary Amine | Ring opening followed by lactamization |

| Sc(OTf)₃ | 2-Benzylcyclopropane-1,1-dicarboxylate | Primary Amine | Ring opening followed by lactamization |

This methodology offers a diastereoselective route to substituted pyrrolidin-2-ones, with the stereochemistry of the final product being controlled by the stereochemistry of the starting cyclopropane.

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the oxidation of N-heterocycles. d-nb.infonih.govkaust.edu.sa The oxidative dehydrogenation of pyrrolidines to form pyrroles or pyrrolinones is a well-documented process. acs.orgnih.gov This approach can be harnessed to synthesize this compound from a suitable 4-benzylpyrrolidine precursor.

The general mechanism involves the generation of a radical cation from the pyrrolidine substrate by a photoexcited catalyst. Subsequent deprotonation and oxidation steps lead to the formation of an iminium ion, which can then be trapped by water or another oxygen source to generate the desired carbonyl group at the 2-position.

| Photocatalyst | Oxidant | Substrate | Product |

| Ru(bpy)₃Cl₂ | Arylsulfonyl chloride | N-Aryl-4-benzylpyrrolidine | Dehydrogenated/oxidized products |

| Ir(ppy)₃ | Oxygen | N-Aryl-4-benzylpyrrolidine | Dehydrogenated/oxidized products |

This method represents a mild and efficient way to introduce the ketone functionality into a pre-existing pyrrolidine ring, avoiding the use of harsh stoichiometric oxidants. The regioselectivity of the oxidation can often be controlled by the nature of the N-substituent on the pyrrolidine ring.

Ruthenium and rhodium complexes are highly effective catalysts for a variety of transformations involving C-H activation, hydroformylation, and cyclization reactions. rsc.orgacs.org The synthesis of pyrrolidinones can be achieved through the rhodium-catalyzed carbonylation of unsaturated amines. acs.org For the synthesis of this compound, a potential route would involve the hydroformylation of an appropriately substituted allylic amine.

A plausible substrate would be 3-benzyl-but-3-en-1-amine. In the presence of a rhodium catalyst and syngas (a mixture of carbon monoxide and hydrogen), a tandem hydroformylation-cyclization sequence could occur. The initial hydroformylation of the alkene would generate an aldehyde intermediate, which would then undergo intramolecular reductive amination to yield the this compound.

| Catalyst System | Reaction Type | Key Transformation |

| [Rh(CO)₂Cl]₂ / PPh₃ | Carbonylative Cyclization | Unsaturated amine to lactam |

| Rh(acac)(CO)₂ | Hydroaminomethylation | Alkene functionalization and cyclization |

While ruthenium catalysts are also known for their activity in various cyclization reactions, rhodium complexes have been more extensively studied for the direct synthesis of pyrrolidinones from unsaturated amines. rsc.orgacs.orgorganic-chemistry.org These methods provide an elegant and atom-economical route to the desired γ-lactam scaffold.

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a powerful tool in organic synthesis, offering cost-effective and efficient routes to various organic molecules, including γ-lactams like this compound. While specific literature detailing the nickel-catalyzed synthesis of this compound is not abundant, general methodologies for γ-lactam formation provide a foundational understanding.

Researchers at the Institute for Basic Science (IBS) have developed a novel synthetic method using earth-abundant nickel catalysts to access chiral β-lactams with high enantioselectivity. researchgate.netscielo.org.mx A significant challenge in this synthesis was overcoming the competing formation of five-membered γ-lactams. researchgate.netscielo.org.mx This indicates that under certain conditions, nickel catalysts can preferentially facilitate the formation of the γ-lactam ring structure. The process often involves the use of nickel-hydride (NiH) species which can react with suitable substrates to form carbon-nitrogen bonds, leading to the desired cyclic amide. researchgate.net

Another approach involves the nickel-catalyzed enantioselective allylic alkylation of lactams with unactivated allylic alcohols. This method, which utilizes a commercially available chiral bisphosphine ligand, has been shown to produce products with an all-carbon quaternary stereocenter in good yield and high enantioselectivity. nsf.gov While not a direct synthesis of this compound, this demonstrates the utility of nickel catalysis in functionalizing lactam rings, a strategy that could potentially be adapted for its synthesis.

Further research has demonstrated the nickel-catalyzed synthesis of N-substituted pyrroles using diols with various amines. uobaghdad.edu.iq Although this leads to pyrroles instead of pyrrolidinones, it highlights the versatility of nickel catalysts in constructing five-membered nitrogen-containing heterocycles.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green and efficient alternative to conventional heating methods. This technology can dramatically reduce reaction times, improve yields, and enhance product purity. nih.govnih.gov

A one-pot, three-component reaction for the synthesis of substituted pyrrolidinone derivatives has been developed using microwave irradiation. nih.gov This method involves the reaction of aromatic aldehydes, anilines, and dialkylbut-2-ynedioate in the presence of a catalyst like p-toluenesulfonic acid in an aqueous medium. nih.gov The use of microwave heating in this multicomponent reaction provides a clean, effective, and economical procedure. nih.gov

Another microwave-assisted approach involves the synthesis of pyrrolidinone derivatives using a sulfonic acid functionalized ionic liquid as a catalyst in ethylene (B1197577) glycol. researchgate.net This method has been shown to be energy-efficient for producing various pyrrolidinones. researchgate.net The reaction of an aryl aldehyde, an arylamine, and diethyl acetylenedicarboxylate (B1228247) under microwave irradiation (100 W) at room temperature can be completed in as little as 5 minutes. researchgate.net

Furthermore, microwave irradiation has been successfully employed in the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives and 2-piperidone (B129406) and 2-pyrrolidone-morphinanes, showcasing the broad applicability of this technique in the synthesis of complex heterocyclic systems. nih.govtugab.bg These examples underscore the potential of microwave technology to facilitate the rapid and efficient synthesis of this compound, likely through intramolecular cyclization or multicomponent reactions.

Industrial Scale Synthesis Considerations

The industrial production of pyrrolidone derivatives often prioritizes cost-effectiveness, safety, and environmental considerations. While specific industrial-scale synthesis of this compound is not widely documented, the processes for the parent compound, 2-pyrrolidone, offer valuable insights.

A common industrial route to 2-pyrrolidone involves the reaction of γ-butyrolactone with ammonia. google.com This process is typically carried out at high temperatures and pressures. For substituted pyrrolidinones like the 4-benzyl derivative, a multistep synthesis would be necessary. An alternative synthesis of 4-(aminomethyl)-1-benzylpyrrolidine-2-one analogs has been proposed, which involves the initial reaction of itaconic acid with substituted benzylamines. researchgate.net This suggests a potential pathway where a suitably substituted precursor could be cyclized to form the desired this compound.

For large-scale operations, process development focuses on optimizing reaction conditions to maximize yield and minimize waste. This includes the selection of robust and recyclable catalysts, the use of safer solvents, and the development of efficient purification methods. A scalable and environmentally friendly process for the synthesis of chiral tert-butanesulfinamide, a key reagent in asymmetric synthesis, has been developed on a multi-kilogram scale, highlighting the feasibility of producing complex chiral molecules industrially. researchgate.net This process emphasizes mild reaction conditions and the recovery of the chiral template, which are crucial considerations for sustainable industrial production. researchgate.net

Asymmetric Synthesis of Chiral this compound and Derivatives

The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral pyrrolidine scaffolds in pharmaceuticals and biologically active compounds. Chiral auxiliary-mediated approaches are a powerful strategy to control the stereochemistry during the synthesis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral auxiliary that has proven effective in the asymmetric synthesis of non-proteinogenic amino acids. google.comorganic-chemistry.org This methodology, often referred to as the Belokon methodology, can achieve high diastereomeric ratios, in some cases up to 21.3:1. nih.gov The versatility of this approach has been demonstrated in the synthesis of various aliphatic and perfluoroalkylated α-amino acids with yields ranging from 24-95%. nih.gov

The chiral auxiliary provides a rigid framework that effectively shields one face of the reactive intermediate, leading to highly selective bond formation on the other face. While its direct application in the synthesis of chiral this compound is not explicitly detailed in the reviewed literature, its success in controlling the stereochemistry of α-amino acid synthesis suggests its potential utility in constructing the chiral center in pyrrolidinone derivatives. The structural features of this auxiliary may allow it to influence the stereochemical outcome of cyclization reactions leading to chiral lactams.

Table 1: Research on (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

| Application | Key Findings |

|---|---|

| Asymmetric synthesis of amino acids | Serves as an effective chiral auxiliary, achieving high diastereomeric ratios (up to 21.3:1). nih.gov |

| Synthesis of non-proteinogenic amino acids | Enables the preparation of essential building blocks for pharmaceuticals. nih.gov |

tert-Butanesulfinamide has emerged as a versatile and reliable chiral auxiliary for the asymmetric synthesis of a wide array of chiral amines, including substituted pyrrolidines. nih.goviupac.org The general strategy involves three key steps: the condensation of tert-butanesulfinamide with an appropriate aldehyde or ketone to form an N-tert-butanesulfinyl imine, the diastereoselective addition of a nucleophile to the imine, and finally, the removal of the sulfinyl group under acidic conditions. nih.goviupac.org

This methodology offers a practical route to enantiomerically enriched pyrrolidines. The tert-butanesulfinyl group acts as a powerful chiral directing group, effectively controlling the stereochemistry of the nucleophilic addition. iupac.org The commercial availability of both enantiomers of tert-butanesulfinamide allows for the synthesis of either enantiomer of the target pyrrolidine.

A one-step diastereoselective synthesis of pyrrolidines has been developed using a chiral sulfinamide annulating reagent. nih.gov This approach streamlines the synthesis of complex pyrrolidine structures. Furthermore, the use of tert-butanesulfinamide has been successfully applied in the asymmetric synthesis of various N-heterocycles, demonstrating its broad applicability. nih.gov

Table 2: Key Steps in tert-Butanesulfinamide Mediated Pyrrolidine Synthesis

| Step | Description |

|---|---|

| 1. Condensation | Reaction of tert-butanesulfinamide with a carbonyl compound to form a chiral N-tert-butanesulfinyl imine. nih.goviupac.org |

| 2. Nucleophilic Addition | Diastereoselective addition of a nucleophile to the imine, creating the desired stereocenter. nih.goviupac.org |

Enantioselective Catalysis

The generation of stereochemically pure this compound is a key challenge in its synthesis. Enantioselective catalysis offers powerful strategies to control the three-dimensional arrangement of atoms, leading to the desired enantiomer.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide array of asymmetric transformations. Their utility stems from the formation of a well-defined chiral environment through hydrogen bonding, which can effectively shield one face of a prochiral substrate, directing the approach of a nucleophile.

While specific literature detailing the direct CPA-catalyzed enantioselective synthesis of this compound is not extensively available, the principles of this catalytic system are well-established for the synthesis of other chiral heterocycles. For instance, chiral phosphoric acids have been successfully employed in the enantioselective construction of benzothiazolopyrimidines through a formal [4+2] cycloaddition, achieving high yields and excellent enantioselectivities (up to >99% ee). This transformation proceeds via the activation of an imine by the CPA, facilitating a stereocontrolled reaction. A similar strategy could conceptually be applied to the synthesis of this compound, for example, through a catalyzed reaction between a suitable nitrogen-containing precursor and a Michael acceptor.

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze reactions. For the synthesis of substituted pyrrolidines, organocatalytic methods, particularly those involving Michael additions, are of significant importance. beilstein-journals.orgmdpi.comnih.gov

New pyrrolidine-based organocatalysts have been synthesized and demonstrated to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee. beilstein-journals.orgnih.gov These catalysts, often derived from natural sources like (R)-glyceraldehyde, create a chiral environment that directs the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov While a direct application to this compound is not explicitly detailed, these findings suggest that a similar approach, reacting a suitable aldehyde with a nitroalkene followed by cyclization, could be a viable route.

A general and efficient method for the synthesis of pyrrolidin-2-ones involves a photoinduced, organocatalyzed three-component cyclization of a styrene, a tertiary α-bromoalkyl ester, and a primary amine in a microchannel reactor under visible light. rsc.org This approach offers a mild and metal-free pathway to the pyrrolidinone core.

Intramolecular Asymmetric Michael Reactions

The intramolecular Michael addition is a powerful ring-forming reaction. When catalyzed by a chiral entity, it can establish stereocenters with a high degree of control. This strategy is particularly relevant for the synthesis of cyclic compounds like pyrrolidinones.

While specific examples of intramolecular asymmetric Michael reactions leading directly to this compound are not prevalent in the reviewed literature, the general principle is well-documented for the synthesis of related pyrrolidine and piperidine (B6355638) structures. These reactions can be promoted by various catalysts, including organocatalysts, to achieve high stereoselectivity. The stereochemical outcome of these endo-cyclizations can be influenced by the nature of the catalyst and the substrate.

Control of Stereochemistry at Chiral Centers

Achieving the desired stereochemistry at the C4 position of the pyrrolidin-2-one ring is paramount. The stereochemical outcome of the aforementioned synthetic methods is dictated by the chiral catalyst or auxiliary employed.

In the context of organocatalyzed Michael additions, the design of the catalyst is crucial. For instance, novel spiro-pyrrolidine silyl (B83357) ether organocatalysts have been designed and shown to be effective in asymmetric Michael additions for constructing all-carbon quaternary centers with up to 99% ee. rsc.org The stereochemical control arises from the specific steric and electronic environment created by the catalyst around the reactive species.

Furthermore, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and benzylamines offers a pathway where stereochemistry can be influenced. nih.gov This method involves a Lewis acid-catalyzed opening of the cyclopropane followed by in situ lactamization. nih.gov The choice of Lewis acid and chiral ligands could potentially direct the stereochemical course of this reaction.

A study on the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives highlights a multi-step synthetic sequence starting from substituted benzylamines and itaconic acid. uran.ua This route generates a carboxylic acid intermediate which is then converted to the final product. While this specific work does not focus on enantioselectivity, the intermediates possess chiral centers where stereocontrol could potentially be exerted in future studies.

Derivatization Strategies of the this compound Scaffold

The this compound core can be further modified to create a diverse range of analogues. These modifications can be directed at the benzyl group, the pyrrolidinone ring, or the lactam functionality.

Functional Group Transformations (Oxidation, Reduction, Substitution)

Oxidation: The benzylic position of the 4-benzyl group is susceptible to oxidation. Various reagents can be employed to convert the benzylic CH₂ group into a carbonyl group, yielding a 4-benzoylpyrrolidin-2-one derivative. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The lactam carbonyl group within the pyrrolidin-2-one ring can be reduced to the corresponding amine, yielding a 4-benzylpyrrolidine. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. For example, the reduction of β-lactams to azetidines has been accomplished using monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂), suggesting that similar reagents could be effective for the reduction of the γ-lactam in this compound. nih.gov

Substitution: Substitution reactions can be performed on both the benzyl ring and the pyrrolidinone nucleus. Electrophilic aromatic substitution on the benzyl ring can introduce various functional groups (e.g., nitro, halo, alkyl) at the ortho, meta, or para positions, depending on the directing effects of the existing substituent and the reaction conditions. The nitrogen atom of the pyrrolidinone ring, after deprotonation, can act as a nucleophile and undergo alkylation or acylation. For instance, 2-pyrrolidone can react with alkyl halides in the presence of a base to yield N-alkyl pyrrolidones. nih.gov

A study on the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives demonstrates the introduction of substituents onto the benzyl ring at the initial stage of the synthesis by using appropriately substituted benzylamines. uran.ua This pre-functionalization strategy is an effective way to access a variety of derivatized compounds.

Interactive Data Table: Synthetic Methodologies for Pyrrolidinone Scaffolds

| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity | Reference |

| Organocatalytic Michael Addition | Pyrrolidine-based organocatalysts | Aldehyde + Nitroolefin | Up to 85% ee | beilstein-journals.orgnih.gov |

| Photoinduced Cyclization | Organocatalyst, Visible Light | Styrene + α-bromoalkyl ester + amine | Not specified | rsc.org |

| Spiro-pyrrolidine Catalysis | Chiral spiro-pyrrolidine silyl ether | Michael Addition | Up to 99% ee | rsc.org |

| Donor-Acceptor Cyclopropane Reaction | Lewis Acid | Cyclopropane + Benzylamine | Diastereoselective | nih.gov |

Interactive Data Table: Derivatization Reactions of Pyrrolidinone and Related Scaffolds

| Transformation | Reagent | Product Type | Reference |

| Benzylic Oxidation | KMnO₄, CrO₃ | 4-Benzoylpyrrolidin-2-one | General Knowledge |

| Lactam Reduction | LiAlH₄, AlH₂Cl | 4-Benzylpyrrolidine | nih.gov |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-benzylpyrrolidin-2-one | nih.gov |

| Benzyl Ring Substitution | Electrophilic Reagents | Substituted Benzyl Derivatives | uran.ua |

Introduction of Substituents on the Benzyl Moiety

The benzyl group of this compound offers a site for introducing chemical diversity through various substitution reactions on the aromatic ring. While direct functionalization of the pre-formed this compound is possible, a common and effective strategy involves the synthesis of the target molecule from an appropriately substituted benzyl precursor.

Standard electrophilic aromatic substitution reactions can be employed to modify the benzene (B151609) ring. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce a wide range of functional groups. The benzylic carbon, being an ortho-, para-director, will guide incoming electrophiles to these positions. However, the conditions for these reactions must be chosen carefully to avoid side reactions at the lactam ring.

A more versatile approach often begins with a substituted benzylamine or related starting material. For example, in the synthesis of certain thiazole (B1198619) derivatives, various substituted benzylamines are condensed with dimethyl cyanodithioimidocarbonate as a key step. nih.gov This method allows for the incorporation of substituents like methoxy (B1213986) groups on the benzyl ring from the outset.

Table 1: Examples of Substituted Benzyl Precursors in Heterocycle Synthesis

| Benzyl Precursor | Reaction | Product Type | Ref |

|---|---|---|---|

| 4-Methoxybenzylamine | Condensation with dimethyl cyanodithioimidocarbonate, followed by cyclization | 2-((4-Methoxybenzyl)amino)-4-amino-5-aroylthiazole | nih.gov |

Furthermore, transformations at the benzylic position itself are well-established. Oxidation of a benzylic C-H bond can yield a carbonyl group using reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX). wikipedia.org Radical bromination, such as the Wohl-Ziegler reaction, can introduce a bromine atom at the benzylic carbon, providing a handle for further nucleophilic substitution. wikipedia.org

Post-Condensation Modifications of Pyrrolidinone-Containing Scaffolds

Once the pyrrolidinone ring is formed, it can undergo further functionalization. A key strategy for this is the generation of an N-acyliminium ion intermediate, which acts as a powerful electrophile. nih.gov These reactive species can be formed from N-protected lactams through various methods, including the reduction of corresponding imides or, notably, through chemical oxidation. nih.gov

For instance, the oxidation of N-isopropyloxycarbonyl-protected pyrrolidine using hypervalent iodine reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) in the presence of a bromine source can lead to complex functionalization. nih.gov This process can introduce bromine and hydroxyl or methoxy groups at the α- and β-positions of the pyrrolidinone ring. nih.gov Research has shown that treatment of N-isopropyloxy protected pyrrolidines with iodine(III) reagents and TMSBr can furnish α-hydroxy-β,β-dibromo functionalized products. nih.gov Interestingly, molecular bromine alone, particularly with a radical initiator like AIBN, can also promote these transformations. nih.gov

Table 2: Oxidative Functionalization of N-Protected Pyrrolidine

| Substrate | Reagents | Product | Ref |

|---|---|---|---|

| N-Isopropyloxycarbonyl-pyrrolidine | PhI(OAc)₂, TMSBr | α-Hydroxy-β,β-dibromo-N-isopropyloxycarbonyl-pyrrolidine | nih.gov |

| N-Isopropyloxycarbonyl-pyrrolidine | NBS, AIBN | α-Hydroxy-β,β-dibromo-N-isopropyloxycarbonyl-pyrrolidine | nih.gov |

Incorporation into Complex Heterocyclic Systems

The pyrrolidinone scaffold is a valuable building block for synthesizing more elaborate heterocyclic architectures. Its inherent functionality allows it to participate in various ring-forming and annulation reactions.

One approach involves cycloaddition reactions. For example, pyrrolidine derivatives can be synthesized via the reaction of aza-enynes with Fischer carbene complexes, which proceeds through a chromacyclobutane intermediate. rsc.org This method allows for the construction of the pyrrolidine ring as part of a more complex molecular framework.

Another powerful strategy is the oxidative transformation of the pyrrolidine ring itself to generate different heterocycles. Investigations into the reactivity of cyclic, nonstabilized isodiazenes, generated from pyrrolidines, have shown they can rearrange to form cyclic hydrazones. acs.org These hydrazone products are versatile intermediates that can be further transformed. For instance, redox diversification of these cyclic hydrazones provides access to pyridazines (a six-membered aromatic ring with two adjacent nitrogen atoms) and cyclic hydrazines. acs.org This nitrogen insertion reaction has been applied to the synthesis of L-piperazic acid, a non-proteinogenic amino acid. acs.org

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving this compound is critical for optimizing reaction conditions and designing new synthetic pathways.

Mechanistic Pathways of Lactam Formation

The formation of the γ-lactam ring of pyrrolidin-2-one can be achieved through several mechanistic routes. A common method is the intramolecular cyclization of γ-amino acids. A more contemporary approach involves the direct oxidation of the corresponding cyclic amine, pyrrolidine.

One such metal-free oxidation strategy utilizes molecular oxygen. The proposed mechanism involves the initial generation of α-amino alkyl radicals from the pyrrolidine in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This radical is then trapped by oxygen species, leading to the lactam. researchgate.net Control experiments indicate that molecular oxygen is the source of the lactam oxygen and that the reaction proceeds through a radical pathway, possibly involving a dioxetanimine intermediate. researchgate.net

Multicomponent reactions, such as the Ugi four-center three-component reaction (U4C-3CR), provide another pathway. researchgate.netnih.gov The Ugi reaction involves the condensation of an isocyanide, a carbonyl compound (aldehyde or ketone), a primary amine, and a carboxylic acid. researchgate.net This is followed by a spontaneous or induced cyclization step to form the lactam ring. An efficient synthesis of functionalized pyrrolidine-2,5-diones has been achieved through a sequential Ugi-4CR followed by a cyclization reaction. nih.gov

Cycloaddition Mechanism Pathways

Cycloaddition reactions are powerful tools for constructing the pyrrolidine ring system. The [3+2] cycloaddition is a particularly common strategy, where a three-atom component reacts with a two-atom component to form a five-membered ring.

One such pathway involves the reaction between N-tosylaziridines (the three-atom component) and α,β-unsaturated ketones (the two-atom component), promoted by lithium iodide. organic-chemistry.org This reaction proceeds under mild conditions to yield N-tosylpyrrolidines. organic-chemistry.org Another advanced method utilizes photoredox catalysis for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones. nih.gov A key feature of this mechanism is the use of a redox auxiliary strategy, which allows for the photoreductive activation of the cyclopropyl ketone without requiring an external co-reductant, thus preventing unwanted side reactions. nih.gov

A different mechanistic approach involves the reaction of aza-enynes with Fischer carbene complexes. rsc.org It is proposed that this reaction proceeds via the formation of a chromacyclobutane intermediate, which then rearranges to form the pyrrolidine derivative. rsc.org Furthermore, mechanistic studies and DFT calculations suggest that many transformations of pyrrolidines initiated by anomeric amide reagents proceed through a highly reactive azomethine imine intermediate. acs.org

Oxidative and Reductive Transformation Mechanisms

The pyrrolidinone ring can undergo various oxidative and reductive transformations, often proceeding through distinct mechanistic pathways.

Oxidative Mechanisms: The oxidation of N-protected pyrrolidines frequently involves the in-situ generation of an N-acyliminium ion. nih.gov For example, when using hypervalent iodine reagents, the reaction is believed to proceed via an initial oxidation at the nitrogen or α-carbon, leading to the formation of the electrophilic N-acyliminium ion. This intermediate is then trapped by nucleophiles present in the reaction mixture, such as bromide or solvent molecules like methanol (B129727). nih.gov Similarly, photocatalytic oxidation of α-substituted amines to form lactams is proposed to follow a radical pathway where O₂ acts as the oxygen source, proceeding via a dioxetanimine species. researchgate.net

Reductive Mechanisms: The reduction of the lactam carbonyl group is a common transformation. This can be achieved using strong reducing agents like lithium aluminum hydride. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by workup to yield the corresponding cyclic amine (pyrrolidine).

More complex reductive couplings can also occur. A cobalt-catalyzed asymmetric reductive coupling of isocyanates with racemic α-chloro lactams has been developed. acs.org Mechanistic investigations, including radical scavenger experiments, support the involvement of a radical pathway via alkyl radical intermediates. acs.org The catalytic cycle is believed to involve the reduction of a Co(II) complex to a more reactive low-valent cobalt species by a metallic reductant like zinc. This species then reacts with the α-chloro lactam to generate an alkyl radical, which adds to the isocyanate. acs.org

Additionally, pyrrolidine-based structures have been designed as mechanism-based inhibitors for enzymes like human cytomegalovirus (HCMV) protease. nih.gov These inhibitors, such as pyrrolidine-5,5-trans-lactams, are proposed to work by covalently acylating a serine residue (Ser 132) in the enzyme's active site, forming a reversible but stable bond. nih.gov

Nucleophilic Substitution Mechanisms

The synthesis of this compound and its derivatives often involves nucleophilic substitution reactions, a fundamental class of reactions where an electron-rich nucleophile attacks an electron-deficient electrophile. organic-chemistry.org The specific mechanism, whether SN1 (unimolecular) or SN2 (bimolecular), is dictated by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. organic-chemistry.orgyoutube.com

In the context of forming the pyrrolidin-2-one ring, a common strategy involves the reaction of a primary amine, such as benzylamine, with a suitable precursor molecule. For instance, the reaction between itaconic acid and substituted benzylamines proceeds via nucleophilic attack of the amine on the electrophilic carbon of the acid. uran.ua This initial step is crucial for introducing the benzyl group that will ultimately be at the 4-position of the pyrrolidin-2-one ring.

Another synthetic approach involves the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines like anilines and benzylamines. nih.gov In this process, the amine acts as a nucleophile, attacking the cyclopropane ring, which serves as a 1,4-C,C-dielectrophile. nih.gov This reaction leads to the formation of a γ-amino ester, which then undergoes intramolecular cyclization (lactamization) to yield the desired 1,5-substituted pyrrolidin-2-one. nih.gov

The efficiency and selectivity of these nucleophilic substitution reactions can be influenced by the presence of various substituents on the reacting molecules. For example, in the nucleophilic aromatic substitution (SNAr) on thiophene (B33073) rings using pyrrolidine, the reaction proceeds through a stepwise addition/elimination mechanism, forming a zwitterionic intermediate. nih.gov The stability of this intermediate, and thus the reaction rate, is significantly affected by the electronic nature of the substituents on the thiophene ring. nih.gov While not a direct synthesis of this compound, this illustrates the nuanced mechanistic pathways that can be involved in reactions with pyrrolidine-related structures.

The table below summarizes key aspects of nucleophilic substitution mechanisms relevant to the synthesis of substituted pyrrolidin-2-ones.

| Reaction Type | Nucleophile | Electrophile | Key Feature | Ref. |

| Amine addition to acid | Benzylamine | Itaconic Acid | Formation of the pyrrolidin-2-one precursor | uran.ua |

| Cyclopropane Ring Opening | Benzylamine | Donor-Acceptor Cyclopropane | Forms a γ-amino ester intermediate | nih.gov |

| Aromatic Substitution (SNAr) | Pyrrolidine | Substituted Thiophene | Stepwise mechanism with a zwitterionic intermediate | nih.gov |

Intermediate Characterization in Reaction Sequences

The elucidation of reaction mechanisms and the confirmation of synthetic pathways rely heavily on the isolation and characterization of reaction intermediates. In the multi-stage synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, intermediates are isolated at each stage, and their structures are confirmed, with corresponding yields recorded. uran.ua This systematic approach allows for the optimization of each reaction step.

Various analytical techniques are employed to characterize these intermediates. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to determine the molecular structure of synthesized N-benzyl-pyrrolidine derivatives. scholarsportal.info For more complex structures, X-ray crystallography provides definitive proof of the stereochemistry and conformation of the molecule, as demonstrated in the structural analysis of a tetra-substituted pyrrolidine derivative. iucr.org

In some synthetic routes, the intermediates are highly reactive and cannot be easily isolated. For instance, in the synthesis of pyrrolidin-2-ones from N-substituted piperidines, a domino process occurs involving the in situ formation of pyrrolidine-2-carbaldehyde. rsc.org Mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination have led to the isolation and structural characterization of a fluorinated copper(II) complex, which was initially thought to be an intermediate. acs.org However, further experiments revealed that this complex was not a direct intermediate in the catalytic cycle. acs.org

The biosynthesis of benzylpyrrolidine structures also provides insights into reaction intermediates. In the biosynthesis of the antibiotic anisomycin (B549157), a key intermediate is formed through the condensation of 4-hydroxyphenylpyruvic acid and glyceraldehyde, a reaction catalyzed by a specific enzyme. nih.gov This highlights the role of enzymes in controlling the formation of specific intermediates in biological systems.

The following table details some of the characterized intermediates in the synthesis of pyrrolidine derivatives and the methods used for their characterization.

| Intermediate | Synthetic Context | Characterization Methods | Ref. |

| γ-amino esters | From cyclopropane opening with amines | In situ lactamization, subsequent product analysis | nih.gov |

| 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid | Synthesis of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogues | Isolation and yield determination at each stage | uran.ua |

| Fluorinated copper(II) complex | Copper-catalyzed intramolecular C–H amination | Isolation, structural characterization | acs.org |

| Azomethine imine | Reaction of cyclic secondary amines with an anomeric amide reagent | Mechanistic experiments and DFT calculations | acs.org |

| 4-hydroxyphenylpyruvic acid | Biosynthesis of anisomycin | Genetic manipulations, in vitro biochemical assays | nih.gov |

| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives | Synthesis from L-proline | IR, ¹H NMR, ¹³C NMR, GC-MS | scholarsportal.info |

Advanced Spectroscopic and Structural Characterization of 4 Benzylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the molecular structure of 4-Benzylpyrrolidin-2-one by providing detailed information about the chemical environment of each proton and carbon atom.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound provide a complete map of its atomic connectivity. In deuterated chloroform (B151607) (CDCl₃), the proton signals are assigned as follows: The protons of the benzyl (B1604629) group's phenyl ring appear in the aromatic region, typically between 7.15 and 7.35 ppm. The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom resonate as a distinct singlet at approximately 4.43 ppm. The protons on the pyrrolidinone ring exhibit characteristic shifts, with the CH₂ group adjacent to the nitrogen appearing around 3.24 ppm, the CH proton at the 4-position, and the CH₂ group adjacent to the carbonyl each showing complex multiplets due to their diastereotopic nature.

The ¹³C NMR spectrum further confirms the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is characteristically downfield. The carbons of the phenyl ring resonate in the 127-138 ppm range, while the benzylic methylene carbon is observed around 49 ppm. The carbons of the pyrrolidinone ring appear at distinct shifts corresponding to their local electronic environments.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| Phenyl-H | 7.35 - 7.15 |

| Benzyl-CH₂ | 4.43 |

| N-CH₂ (Pyrrolidinone) | 3.24 |

| C(O)-CH₂ (Pyrrolidinone) | 2.40 |

| CH (Pyrrolidinone) | 2.0-2.5 (multiplet) |

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | ~175 |

| C-quaternary (Phenyl) | ~138 |

| CH (Phenyl) | 127 - 129 |

| N-CH₂ (Pyrrolidinone) | ~47 |

| Benzyl-CH₂ | ~49 |

| C(O)-CH₂ (Pyrrolidinone) | ~38 |

| CH (Pyrrolidinone) | ~35 |

Two-Dimensional (2D) NMR Correlation Spectroscopy

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. jst-ud.vnjst-ud.vn

A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be observed between the proton at C4 and the adjacent methylene protons at C3 and C5, as well as the protons of the benzylic CH₂ group. This provides a clear picture of the proton-proton network within the pyrrolidinone ring and the benzyl substituent.

The HSQC experiment correlates directly bonded proton and carbon atoms. libretexts.org Each cross-peak in an HSQC spectrum connects the ¹H signal of a proton to the ¹³C signal of the carbon it is attached to. This technique is invaluable for definitively assigning the carbon signals based on their corresponding, and often more easily assigned, proton signals. mdpi.com For instance, the proton signal at ~4.43 ppm would show a correlation to the carbon signal at ~49 ppm, confirming their assignment as the benzylic CH₂ group.

Stereochemical Assignments via NMR Data

This compound possesses a chiral center at the C4 position of the pyrrolidinone ring, meaning it can exist as two enantiomers (R and S). uran.ua The presence of this stereocenter renders the adjacent methylene protons at C3 and C5, as well as the benzylic protons, diastereotopic. stackexchange.com This means that even though they are chemically similar, they are in magnetically non-equivalent environments and can, therefore, exhibit different chemical shifts and coupling patterns.

In the ¹H NMR spectrum, this diastereotopicity can manifest as the benzylic protons appearing not as a simple singlet, but as a pair of doublets (an AB quartet), indicating that the two protons are coupled to each other and have different chemical shifts. stackexchange.com The exact appearance of these signals is highly dependent on the conformational preferences of the molecule. The analysis of these splitting patterns, along with Nuclear Overhauser Effect (NOE) experiments which reveal through-space proximity between protons, can provide insights into the relative stereochemistry and preferred conformation of the molecule. wordpress.com

Comparison of Experimental and Computational NMR Predictions

The assignment of NMR spectra can be further supported by computational methods, such as Density Functional Theory (DFT). nih.govruc.dk By calculating the theoretical magnetic shielding constants for a computationally optimized structure of this compound, a predicted NMR spectrum can be generated. researchgate.netresearchgate.net

These calculations can be performed for different possible conformations and stereoisomers of the molecule. researchgate.net The comparison between the experimental chemical shifts and the computationally predicted values serves as a powerful validation of the structural and stereochemical assignments. mdpi.com Excellent correlations between calculated and experimental data provide a high degree of confidence in the determined structure. This synergy between experimental measurement and theoretical calculation is a modern standard for rigorous structure elucidation. ruc.dk

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of this compound with high precision, which in turn allows for the unambiguous determination of its elemental formula. jst-ud.vn The compound is typically analyzed using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) is then compared to the theoretically calculated value for the expected formula.

For this compound (C₁₁H₁₃NO), the exact mass of the protonated molecule is a key identifier. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is a cornerstone for assessing the purity of a synthesized compound and confirming its molecular identity. In the context of synthetic chemistry, LC/MS is routinely used to monitor reaction progress and to analyze the final product, as seen in synthetic procedures involving this compound as a reactant. amazonaws.comgoogle.com

The liquid chromatography component separates the target compound from any impurities, byproducts, or unreacted starting materials. The retention time (RT), the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions. Following separation, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound (C11H13NO, molecular weight: 175.23 g/mol ), a high-purity sample would ideally show a single major peak in the chromatogram, and the mass spectrum would exhibit a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 176.2.

Table 1: Typical Parameters for LC/MS Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| LC Column | The stationary phase where separation occurs. | C18 reverse-phase column |

| Mobile Phase | A solvent system that carries the sample through the column. | A gradient of water and acetonitrile, often with an acid additive like formic acid. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.0 mL/min |

| Ionization Mode | The method used to generate ions from the sample molecules. | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | The component that separates ions by their m/z ratio. | Quadrupole, Time-of-Flight (TOF) |

| Scan Range | The range of m/z values detected by the spectrometer. | m/z 50 - 500 |

Collision-Induced Dissociation (CID) and Isotopic Pattern Analysis

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected ion. In this process, the molecular ion of interest (e.g., the [M+H]+ ion of this compound at m/z 176.2) is isolated and then collided with an inert gas (such as argon or nitrogen). This collision imparts internal energy, causing the ion to break apart into smaller, characteristic fragment ions. Analyzing the fragmentation pattern provides valuable information about the compound's structure, confirming the connectivity of its atoms and the presence of specific substructures, such as the benzyl group and the pyrrolidinone ring.

Isotopic Pattern Analysis is crucial for confirming the elemental composition of an ion. Most elements exist naturally as a mixture of isotopes. Mass spectrometry is sensitive enough to distinguish between these isotopes, resulting in a characteristic pattern of peaks for any given ion. For this compound, the molecular formula is C11H13NO. The most abundant ion peak (M) corresponds to the molecule containing the most common isotopes (12C, 1H, 14N, 16O). The M+1 peak arises from the natural abundance of 13C, 2H, and 15N. The relative intensity of the M+1 peak can be calculated and compared to the experimental spectrum to verify the elemental formula.

Table 2: Theoretical Isotopic Distribution for the [M+H]+ Ion of this compound (C11H14NO+)

| Mass (m/z) | Relative Intensity (%) | Ion |

|---|---|---|

| 176.1 | 100.00 | M |

| 177.1 | 12.31 | M+1 |

This table represents a theoretical calculation illustrating the expected isotopic pattern. The M peak is the most abundant and is normalized to 100%.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the five-membered lactam ring. The presence of the aromatic benzyl group would be confirmed by C-H stretching vibrations above 3000 cm-1 and by C=C stretching vibrations in the 1600-1450 cm-1 region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibration Type |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretch |

| 2950-2850 | Aliphatic C-H | Stretch |

| ~1680 | Amide C=O (Lactam) | Stretch |

| 1600, 1495, 1450 | Aromatic C=C | Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a suitable single crystal of the compound must be grown and then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as derivatives of benzylpyrrolidine, demonstrates the power of this technique. umich.edugoogle.com Such an analysis would provide unambiguous confirmation of the relative stereochemistry at the C4 position and the conformation of the pyrrolidinone ring (e.g., whether it adopts an envelope or twisted conformation). The data generated includes the crystal system, space group, and unit cell dimensions.

Table 4: Example of Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Chemical Formula | The elemental composition of the molecule. |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For this compound, this analysis verifies that the empirical formula is consistent with the molecular formula, C11H13NO.

Table 5: Elemental Composition of this compound (C11H13NO)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 75.39% |

| Hydrogen (H) | 7.48% |

| Nitrogen (N) | 7.99% |

Computational Chemistry and Molecular Modeling of 4 Benzylpyrrolidin 2 One

Density Functional Theory (DFT) Applications

DFT has become an indispensable tool in drug design and chemical research for investigating molecular structures and reaction mechanisms due to its precision in resolving electronic structures. mdpi.com It allows for the detailed analysis of a molecule's properties, from its three-dimensional shape to its reactivity.

Geometric optimization is a fundamental computational process used to determine the most stable three-dimensional structure of a molecule, known as its minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum. For a flexible molecule like 4-Benzylpyrrolidin-2-one, which contains a rotatable benzyl (B1604629) group and a non-planar pyrrolidinone ring, conformation analysis is crucial. This involves exploring the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. The optimized geometric parameters include bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms in space. nih.gov

The electronic structure of a molecule governs its chemical and physical properties. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule more reactive towards electrophiles.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap is indicative of a molecule that is more easily polarized and thus more chemically reactive. nih.govnih.gov This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov

Table 1: Conceptual Frontier Molecular Orbital Properties This table is a template illustrating how data would be presented. Specific values for this compound are not available in published literature.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.netnih.gov These descriptors are calculated using the principles of conceptual DFT. frontiersin.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A smaller value indicates a "softer," more reactive molecule. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / 2η).

These parameters are vital for predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net

Table 2: Conceptual Chemical Reactivity Descriptors This table is a template illustrating how data would be presented. Specific values for this compound are not available in published literature.

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Electrophilicity Index (ω) | ω = χ² / 2η |

Charge distribution analysis determines the partial atomic charge on each atom within the molecule. Methods like Natural Population Analysis (NPA) are used to calculate these charges. nih.gov This analysis reveals the electrostatic nature of the molecule, identifying electron-rich (negative) and electron-poor (positive) centers. Understanding the charge distribution is fundamental for predicting intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for molecular recognition and binding processes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govuni-muenchen.de It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is color-coded to indicate different regions of electrostatic potential: researchgate.net

Red: Regions of most negative potential, typically found around electronegative atoms (like the oxygen of the carbonyl group in this compound). These areas are electron-rich and are susceptible to electrophilic attack. nih.gov

Blue: Regions of most positive potential, usually located around hydrogen atoms. These areas are electron-poor and indicate sites for nucleophilic attack. nih.govnih.gov

Green: Regions of neutral or near-zero potential. nih.gov

The MEP map provides a comprehensive picture of the molecule's size, shape, and charge distribution, offering insights into how it will interact with other molecules and biological targets. nih.gov

DFT calculations can accurately predict various spectroscopic properties of a molecule. By computing the harmonic vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. nih.gov Comparing these predicted spectra with experimental data serves as a powerful method for structural confirmation. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, predicting the molecule's UV-Visible absorption spectrum. wu.ac.thresearchgate.net This provides information about the wavelengths of light the molecule absorbs and the nature of its electronic excitations.

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid.

Ligand-Target Interaction Prediction with Biological Macromolecules

The predictive power of molecular docking lies in its ability to simulate the interaction between a ligand and a target's binding site. For derivatives of the pyrrolidin-2-one scaffold, studies have explored interactions with various biological targets, offering insights into the potential targets for this compound itself.

For instance, research on related pyrrolidin-2-one derivatives has identified acetylcholinesterase (AChE) as a potential target. nih.govresearchgate.net Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov Similarly, other studies have investigated the interaction of pyrrolidinone derivatives with other enzymes and receptors, suggesting that the core structure is a versatile scaffold for targeting different biological entities. researchgate.netnih.govnih.gov

Computational studies on compounds structurally related to this compound have demonstrated their potential to interact with various biological targets. For example, derivatives have been docked against acetylcholinesterase (PDB ID: 4EY7) to explore their potential as anti-Alzheimer's agents. nih.govresearchgate.net In other research, different pyrrolidin-2-one analogs have been computationally evaluated for their nootropic effects by docking them with relevant peptide active centers. researchgate.net

A hypothetical docking study of this compound against a relevant biological target, such as the active site of an enzyme, would involve preparing the 3D structures of both the ligand and the macromolecule. The docking algorithm would then explore various possible conformations of the ligand within the binding pocket, scoring them based on a force field that estimates the binding energy.

Analysis of Binding Modes and Affinities

The outcome of a molecular docking simulation provides detailed information about the binding mode and the predicted binding affinity. The binding mode describes the specific orientation and conformation of the ligand within the target's active site, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of the strength of the interaction.

In studies of pyrrolidin-2-one derivatives, docking simulations have revealed specific interactions that contribute to their binding affinity. For example, in the case of acetylcholinesterase inhibitors, docking studies have shown how these molecules fit into the enzyme's active site and interact with key amino acid residues. nih.govresearchgate.net For a series of 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones, a docking score of -5.72 kcal/mol was reported, indicating a moderate binding affinity with the target protein. researchgate.net

The analysis of these interactions is crucial for understanding the structure-activity relationship (SAR), which explains how the chemical structure of a molecule relates to its biological activity. By analyzing the binding modes of a series of compounds, researchers can identify which chemical modifications are likely to enhance binding affinity and, consequently, biological potency.

| Compound Derivative | Target Protein (PDB ID) | Predicted Binding Affinity (Docking Score, kcal/mol) | Reference |

|---|---|---|---|

| 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | Not Specified | -5.72 | researchgate.net |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) | Acetylcholinesterase (4EY7) | -18.59 | nih.govresearchgate.net |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) | Acetylcholinesterase (4EY7) | -18.057 | nih.govresearchgate.net |

| Donepezil (Reference Drug) | Acetylcholinesterase (4EY7) | -17.257 | nih.govresearchgate.net |

Correlation with Experimental Observations

A critical aspect of computational modeling is the validation of its predictions against experimental data. A strong correlation between the predicted binding affinities from molecular docking and the experimentally determined biological activities (e.g., IC50 or EC50 values) lends credibility to the computational model and its underlying hypotheses.

For several series of pyrrolidin-2-one derivatives, researchers have found a good correlation between computational results and observed biological activities. For example, in the development of potential nootropic agents, the results of molecular docking studies showed a positive correlation with the experimental data from pharmacological experiments. researchgate.net Similarly, for a set of acetylcholinesterase inhibitors based on the pyrrolidin-2-one scaffold, the in-silico findings from docking and molecular dynamics simulations were used to predict potent inhibitors, which were then synthesized and evaluated. nih.govresearchgate.net

This correlation is vital for the iterative process of drug design. When a computational model is shown to be predictive, it can be used to prioritize new molecules for synthesis, thereby streamlining the drug discovery pipeline and reducing the reliance on extensive and resource-intensive experimental screening. The congruence between in-silico predictions and in-vitro or in-vivo results underscores the utility of molecular modeling as a predictive tool in medicinal chemistry.

Stereochemical Aspects and Chiral Recognition in 4 Benzylpyrrolidin 2 One Chemistry

Enantiomeric and Diastereomeric Considerations

The stereochemical complexity of 4-benzylpyrrolidin-2-one arises from the potential for different spatial arrangements of its constituent atoms. Understanding these arrangements is fundamental to controlling the properties and activity of the final product.

Chiral Centers and Configuration Assignment

The this compound molecule possesses a single stereogenic center at the C4 position of the pyrrolidinone ring, the carbon atom to which the benzyl (B1604629) group is attached. This chiral center gives rise to two non-superimposable mirror images, known as enantiomers: (R)-4-benzylpyrrolidin-2-one and (S)-4-benzylpyrrolidin-2-one.